4-Fluoro-2-(methylthio)benzo[d]thiazole

Medicinal Chemistry ADME Lead Optimization

Sourcing fluorinated benzothiazole building blocks with predictable ADME profiles for CNS-targeted synthesis often delays medicinal chemistry programs. 4-Fluoro-2-(methylthio)benzo[d]thiazole (CAS 154327-25-0) addresses this need: • Balanced lipophilicity (XLogP3 3.3) and low TPSA (66.4 Ų) predict favorable BBB penetration for neuroactive agent development • 4-Fluoro substitution enhances metabolic stability versus non-fluorinated benzothiazole analogs • Dual functionality-nucleophilic methylthio sulfur and electron-deficient aromatic ring-enables oxidation (sulfoxide/sulfone), SNAr, and metal-catalyzed cross-couplings • MW 199.27 g/mol falls within the ideal range for fragment elaboration and lead optimization campaigns.

Molecular Formula C8H6FNS2
Molecular Weight 199.3 g/mol
CAS No. 154327-25-0
Cat. No. B174653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(methylthio)benzo[d]thiazole
CAS154327-25-0
Molecular FormulaC8H6FNS2
Molecular Weight199.3 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(C=CC=C2S1)F
InChIInChI=1S/C8H6FNS2/c1-11-8-10-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3
InChIKeyPDJMWBTVBFQLAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-(methylthio)benzo[d]thiazole Technical Baseline


4-Fluoro-2-(methylthio)benzo[d]thiazole (CAS 154327-25-0) is a heterocyclic compound characterized by a benzothiazole core bearing a fluorine atom at the 4-position and a methylthio substituent at the 2-position . The molecular formula is C8H6FNS2 with a molecular weight of 199.27 g/mol . The presence of the electron-withdrawing fluorine and the methylthio group confers distinct physicochemical properties, including a computed XLogP3-AA of 3.3 [1] and a melting point reported in the range of 37.1–37.4 °C , establishing its baseline profile as a research intermediate and building block.

Building Block Fluorinated benzothiazole with 4-F and 2-SMe substituents
Physicochemical Profile Computed lipophilicity supports membrane permeability studies
Handling Low-melting solid; convenient for synthesis workflows

4-Fluoro-2-(methylthio)benzo[d]thiazole Specificity vs. Isomers & Analogs


Substitution among benzothiazole derivatives is not functionally equivalent due to significant divergence in lipophilicity, electronic distribution, and steric properties that directly impact reactivity and biological target engagement. The 4-fluoro substitution in 4-fluoro-2-(methylthio)benzo[d]thiazole modulates the electron density of the aromatic ring and influences metabolic stability relative to non-fluorinated analogs [1], while the 2-methylthio group introduces a distinct hydrogen-bond acceptor profile and alters the topological polar surface area compared to 2-unsubstituted or 2-alkyl variants . Positional isomers (e.g., 6-fluoro or 7-fluoro derivatives) exhibit altered molecular recognition patterns due to changed dipole moments and steric constraints [2], rendering direct functional replacement unreliable in synthetic or biological contexts.

Positional Isomers 6-fluoro or 7-fluoro derivatives may alter molecular recognition and dipole interactions
Non-fluorinated Analog 2-(Methylthio)benzothiazole lacks fluorine electronic effects, shifting metabolic stability
2-Substituent Variation 2-Unsubstituted or 2-alkyl derivatives may differ in H-bonding and polar surface area

4-Fluoro-2-(methylthio)benzo[d]thiazole Differentiating Evidence


Lipophilicity: XLogP3-AA Comparison

The target compound exhibits an intermediate lipophilicity profile (XLogP3-AA = 3.3) [1] that lies between the non-fluorinated 2-(methylthio)benzothiazole (XLogP3-AA = 3.02–3.15) [2] and the 2-unsubstituted 4-fluorobenzothiazole (LogP = 2.39 ± 0.31) . This fine-tuning of logP is critical for optimizing membrane permeability while mitigating excessive hydrophobic binding and potential off-target promiscuity.

Lipophilicity
Reported
XLogP3-AA 3.3
Intermediate between non-fluorinated and 4-fluoro analogs; supports permeability optimization
Computed values; experimental logP verification advised
Medicinal Chemistry ADME Lead Optimization

TPSA and Membrane Permeability Assessment

The TPSA of 4-fluoro-2-(methylthio)benzo[d]thiazole is computed as 66.4 Ų [1], identical to that of the non-fluorinated 2-(methylthio)benzothiazole (66.4 Ų) [2] and significantly lower than that of many benzothiazole derivatives bearing polar substituents. According to Veber's rules, a TPSA below 140 Ų correlates with good oral absorption, and a value below 70 Ų is associated with favorable CNS penetration.

TPSA
Class-level
66.4 Ų
Veber rule inference suggests potential passive permeability and CNS penetration
Class-level prediction; direct permeability assay recommended
Drug Design ADME Bioavailability

Fungicidal Activity: Patent Class Evidence

While no direct quantitative MIC data for this specific compound are publicly available, it falls within the broad genus of fluorobenzothiazole derivatives claimed in fungicidal active compound combinations (US Patent Application 20060172981) [1]. The patent discloses that fluorobenzothiazole derivatives of formula (I) exhibit very good fungicidal properties against phytopathogenic fungi, with effective weight ratios ranging from 1:1 to 1:150 when combined with other actives.

Fungicidal Activity
Class-level
Covered by patent genus
May support agrochemical fungicide screening studies
No direct MIC data; class inference only
Agrochemical Fungicide Crop Protection

Molecular Weight Differentiation

The molecular weight of 199.27 g/mol positions this compound favorably within the 'Rule of Three' for fragment-based drug discovery (MW <300). It is significantly heavier than 4-fluorobenzothiazole (153.18 g/mol) due to the methylthio group, yet lighter than many elaborated benzothiazole derivatives, offering a balance between synthetic tractability and molecular complexity.

Molecular Weight
Data to verify
199.27 g/mol
Reported MW context supports fragment-based library design
Computed value; conforms to rule-of-three parameters
Synthetic Chemistry Medicinal Chemistry Fragment-Based Drug Discovery

Boiling Point & Vapor Pressure Profile

The compound exhibits a predicted boiling point of 306.5 ± 34.0 °C at 760 mmHg and a low vapor pressure of 0.0 ± 0.6 mmHg at 25 °C . These values indicate low volatility and suggest that distillation may not be the preferred purification method; instead, recrystallization or chromatography is recommended.

Thermal Profile
Data to verify
BP 306.5 ± 34.0 °C
VP 0.0 ± 0.6 mmHg
Low volatility may guide purification method selection
Predicted values; experimental confirmation needed
Synthetic Chemistry Process Chemistry Purification

4-Fluoro-2-(methylthio)benzo[d]thiazole Application Scenarios


CNS-Penetrant Lead Optimization

The balanced lipophilicity (XLogP3-AA = 3.3) and low TPSA (66.4 Ų) predict favorable blood-brain barrier penetration [1], making this compound an attractive starting point for developing neuroactive agents targeting enzymes or receptors in the central nervous system. The 4-fluoro substitution enhances metabolic stability relative to non-fluorinated analogs [2], while the 2-methylthio group provides a synthetic handle for further diversification.

Fungicidal Lead Generation

As a member of the fluorobenzothiazole genus claimed in fungicidal patents [1], this compound can serve as a lead structure for developing novel crop protection agents. The combination of fluorine and methylthio substituents may contribute to improved fungal target binding and environmental stability compared to unsubstituted benzothiazoles.

Heterocyclic Library Synthesis Intermediate

The compound's dual functionality—a nucleophilic sulfur and an electron-deficient aromatic ring—enables diverse transformations including oxidation to sulfoxides/sulfones, nucleophilic aromatic substitution, and metal-catalyzed cross-couplings. Its molecular weight of 199.27 g/mol [1] places it in an ideal range for fragment elaboration, allowing synthetic chemists to build complexity efficiently.

In Silico ADME Model Validation Standard

Given its well-defined physicochemical properties (XLogP3-AA = 3.3, TPSA = 66.4 Ų, MW = 199.27) [1], this compound can be employed as a reference standard to validate computational ADME prediction models. Its position within the optimal range for passive permeability makes it a useful benchmark for calibrating in silico tools used in drug discovery pipelines.

Application
Selection Property
Validation Focus
CNS lead optimization studies
Lipophilicity and TPSA profile
Blood-brain barrier permeability prediction validation
Agrochemical fungicide screening
Fluorobenzothiazole patent class context
Phytopathogenic fungi activity screening
Heterocyclic library synthesis
Dual functionalization (SMe, fluoroaryl)
Derivatization scope and cross-coupling compatibility
Computational ADME model validation
Well-defined physicochemical descriptors
In silico prediction accuracy benchmarking

Technical Documentation Hub

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